5-Hydroxyindoleacetylglycine

Übersicht

Beschreibung

5-Hydroxyindoleacetylglycine belongs to the class of organic compounds known as N-acyl-alpha amino acids . It is a product of microbial conversion of dietary or drug substrates into small bioactive molecules . This process represents a regulatory mechanism by which the gut microbiota alters intestinal physiology .

Synthesis Analysis

A wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . Oral administration of 5-HTP results in detection of 5-HI in fecal samples of healthy volunteers with interindividual variation .Molecular Structure Analysis

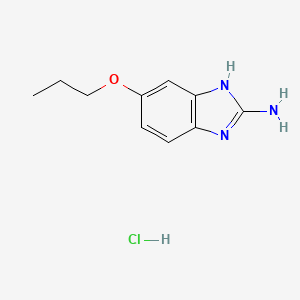

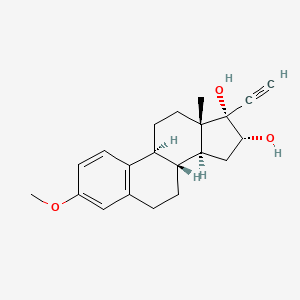

5-Hydroxyindoleacetylglycine is an N-acylglycine resulting from the formal condensation of the carboxy group of (5-hydroxyindol-3-yl)acetic acid with the amino group of glycine . Its formula is C12H12N2O4, with a net charge of 0, an average mass of 248.238, and a mono-isotopic mass of 248.07971 .Chemical Reactions Analysis

The production of 5-HI is inhibited upon pH reduction in in vitro studies . This suggests that the chemical reactions involving 5-Hydroxyindoleacetylglycine are pH-dependent.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxyindoleacetylglycine are largely influenced by its interactions with gut bacteria. For instance, oral administration of 5-HTP, which is metabolized to 5-HI, significantly accelerates the total gut transit time (TGTT) in rats .Wissenschaftliche Forschungsanwendungen

Neuropharmacology : 5-Hydroxyindoleacetylglycine has been studied for its impact on serotonin (5-HT) receptors and related pathways. For instance, Xu, Nabekura, and Akaike (1996) explored the modulation of glycine response in rat sacral dorsal commissural neurones by serotonin, providing insights into the role of 5-HT in regulating neural responses (Xu, Nabekura, & Akaike, 1996).

Psychiatry and Neurology : 5-Hydroxyindoleacetylglycine is linked with various psychiatric and neurological conditions. For example, Linnoila et al. (1983) found that low cerebrospinal fluid concentrations of 5-Hydroxyindoleacetylglycine differentiate impulsive from nonimpulsive violent behavior, suggesting its potential role in understanding and managing violent behaviors (Linnoila et al., 1983).

Biochemical Research : Research by Leonard, Neuhoff, and Tonge (1974) on the effect of chronic administration of D-Amphetamine on circadian changes in amino acids, including 5-Hydroxyindoleacetylglycine, in the pineal and pituitary glands of rats, contributes to our understanding of the biochemical pathways and circadian rhythms in mammals (Leonard, Neuhoff, & Tonge, 1974).

Pharmacology and Toxicology : Research by Hudson et al. (1985) on the effects of p,p′‐DDT on the rat brain, including the concentrations of 5-Hydroxyindoleacetylglycine, provides valuable information on the neurochemical effects of environmental toxins (Hudson, Chen, Tilson, & Hong, 1985).

Metabonomic Studies : Chang et al. (2018) investigated the inhibitory effect of Scutellariae Radix on hepatic fibrosis, involving the analysis of urinary metabonomic markers including 5-Hydroxyindoleacetylglycine. This research adds to our understanding of hepatic diseases and the potential therapeutic roles of traditional medicines (Chang et al., 2018).

Zukünftige Richtungen

Research has shown that 5-Hydroxyindoleacetylglycine and its related compounds may have potential as biomarkers for certain conditions . For instance, it has been suggested that L-tryptophan, L-kynurenine, GABA, indoleacetaldehyde, 5-hydroxyindoleacetylglycine, and N-alpha-acetyllysine may show potential as biomarkers for the identification of membranous nephropathy (MN) and IgA nephropathy (IgAN) . This lays the foundation for future research into microbiota-targeted interventions .

Eigenschaften

IUPAC Name |

2-[[2-(5-hydroxy-1H-indol-3-yl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-8-1-2-10-9(4-8)7(5-13-10)3-11(16)14-6-12(17)18/h1-2,4-5,13,15H,3,6H2,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUCRBSGQMAKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256185 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxyindoleacetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5-Hydroxyindoleacetylglycine | |

CAS RN |

16606-62-5 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide](/img/structure/B1145385.png)